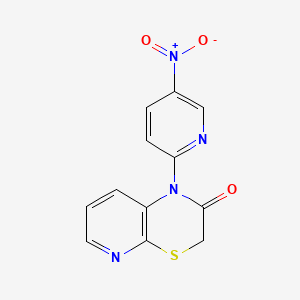

1H-Pyrido(2,3-b)(1,4)thiazin-2(3H)-one, 1-(5-nitro-2-pyridinyl)-

Description

1H-Pyrido(2,3-b)(1,4)thiazin-2(3H)-one, 1-(5-nitro-2-pyridinyl)- is a bicyclic heterocyclic compound comprising a pyridine ring fused with a thiazinone moiety. While detailed physicochemical data for this specific derivative are sparse, its parent structure (without the nitro group) has a molecular formula C₇H₆N₂OS and a molecular weight of 166.20 g/mol . The compound is part of a broader class of sulfur-containing heterocycles, which are pharmacologically significant due to their diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

CAS No. |

60781-04-6 |

|---|---|

Molecular Formula |

C12H8N4O3S |

Molecular Weight |

288.28 g/mol |

IUPAC Name |

1-(5-nitropyridin-2-yl)pyrido[2,3-b][1,4]thiazin-2-one |

InChI |

InChI=1S/C12H8N4O3S/c17-11-7-20-12-9(2-1-5-13-12)15(11)10-4-3-8(6-14-10)16(18)19/h1-6H,7H2 |

InChI Key |

AIXACKAFLZYMED-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C2=C(S1)N=CC=C2)C3=NC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

1H-Pyrido(2,3-b)(1,4)thiazin-2(3H)-one, 1-(5-nitro-2-pyridinyl)- is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a fused pyridine and thiazine ring system, which contributes to its diverse chemical reactivity and biological effects. The compound's molecular formula is , and it is characterized by the presence of both nitrogen and sulfur in its structure.

Biological Activity

Research indicates that derivatives of 1H-Pyrido(2,3-b)(1,4)thiazin-2(3H)-one exhibit various biological activities, making them candidates for drug development. The biological effects are attributed to the unique interactions of the thiazine and pyridine rings with biological targets.

Pharmacological Properties

- Immunological Response : Studies have shown that certain derivatives possess immunostimulatory properties. For instance, a derivative demonstrated significant immunostimulative activity in animal models, enhancing the production of plaque-forming cells (PFC) in response to antigens .

- Anti-inflammatory Activity : Some compounds in this class exhibit anti-inflammatory effects. Research has highlighted strong immunosuppressive activity associated with specific derivatives when tested against inflammatory models such as xylene-induced inflammation and carrageenin-induced paw edema .

- Antimicrobial Activity : The compound's derivatives have also been evaluated for their antimicrobial properties. Preliminary studies suggest that they may inhibit the growth of various bacterial strains, although specific data on efficacy is limited.

Case Study 1: Immunostimulatory Effects

A study involving a series of newly synthesized pyrido derivatives indicated that one particular compound significantly enhanced the immune response in treated animals. The mechanism involved increased antibody production and enhanced cellular immunity, suggesting potential applications in vaccine development or immunotherapy .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, several thiazine derivatives were tested for their ability to modulate inflammatory responses. The results showed that certain compounds could reduce inflammation markers significantly in animal models, indicating their potential as therapeutic agents for inflammatory diseases .

Comparative Analysis with Related Compounds

The following table summarizes the structural and biological characteristics of selected compounds related to 1H-Pyrido(2,3-b)(1,4)thiazin-2(3H)-one:

| Compound Name | Structure Type | Unique Features | Biological Activity |

|---|---|---|---|

| 1H-Pyrido[2,3-b][1,4]oxazine-2(3H)-one | Oxazine derivative | Contains an oxygen atom instead of sulfur | Moderate antimicrobial |

| 5-Methyl-1H-pyrido[2,3-b][1,4]thiazin | Methylated derivative | Increased lipophilicity | Enhanced bioavailability |

| 1H-Thiazolo[5,4-d]pyrimidin-4-one | Pyrimidine derivative | Exhibits different biological activities | Antiproliferative |

Research Findings

The biological activity of 1H-Pyrido(2,3-b)(1,4)thiazin-2(3H)-one has been supported by various research findings:

- Synthesis and Characterization : Several synthesis methods have been developed for this compound and its derivatives. These methods often involve multi-step reactions that yield high purity products suitable for biological testing .

- Mechanism of Action : Studies on the interactions between these compounds and biological macromolecules reveal insights into their mechanisms of action. For example, the ability of these compounds to interact with DNA or proteins suggests potential pathways for therapeutic effects.

Comparison with Similar Compounds

1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one

Structural Differences :

- Core Heteroatom: Oxygen replaces sulfur in the thiazinone ring (oxazinone vs. thiazinone).

Pyrido[3,4-b][1,4]thiazin-2(3H)-one

Structural Differences :

- Ring Fusion Position: The pyridine and thiazinone rings are fused at positions 3,4-b (vs. 2,3-b in the target compound).

- Substituent Effects : Positional isomerism may lead to distinct electronic and steric interactions with biological targets.

Activity :

Phenothiazine and Phenoxazine Derivatives

Structural Differences :

- Tricyclic vs. Bicyclic: Phenothiazines (e.g., chlorpromazine) contain a tricyclic system with a central sulfur atom, while the target compound is bicyclic.

Activity :

1H-Pyrido[2,3-b][1,4]thiazin-2(3H)-one Derivatives with Varied Substituents

- Example : 1-{[4-(4-ethylpiperazine-1-carbonyl)phenyl]methyl}-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one ().

- Comparison : The ethylpiperazine substituent enhances solubility and may target central nervous system (CNS) receptors , whereas the nitro group in the target compound could improve metabolic stability or redox-mediated cytotoxicity .

Research Findings and Implications

- Synthetic Feasibility: Thiazinones are less explored than oxazinones, partly due to challenges in sulfur incorporation. Optimized methods (e.g., one-pot cyclizations) are needed .

- Pharmacological Potential: The nitro group in the target compound may enhance antimicrobial or anticancer activity by generating reactive nitrogen species under reductive conditions .

- Molecular Docking: Thioureide fragments in related pyridothiazinones show increased affinity for proteins involved in thrombosis, suggesting therapeutic utility in cardiovascular diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.